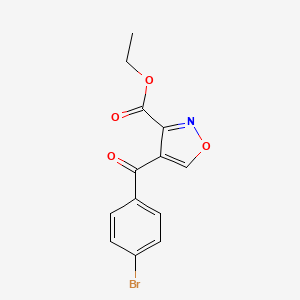
1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde" is a derivative of indole-3-carbaldehyde, which is a core structure in many pharmacologically active compounds. Indole derivatives are known for their versatility in chemical reactions, often serving as key intermediates in the synthesis of various heterocyclic compounds. The presence of the 3-methylphenoxy substituent suggests potential for unique reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of indole derivatives typically involves nucleophilic substitution reactions, as demonstrated in the synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde, which reacts regioselectively at the 2-position with various nucleophiles to yield 2,3,6-trisubstituted indoles . Similarly, the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde involves the treatment of indole-3-carbaldehyde with epichlorohydrin, followed by reactions with active methylene compounds . These methods could potentially be adapted to synthesize the compound by introducing the appropriate 3-methylphenoxy substituent at the correct stage of the reaction.
Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex, with the potential for various substituents to influence the overall conformation and reactivity. For instance, the crystal structure of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde shows a significant dihedral angle between the indole and phenyl ring systems, which could affect the compound's physical properties and reactivity . This suggests that the molecular structure of "1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde" would also be influenced by the orientation and electronic effects of its substituents.
Chemical Reactions Analysis
Indole derivatives participate in a variety of chemical reactions. The compound 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, for example, reacts with different compounds to form products with retained oxirane rings or undergoes heterocyclization depending on the reaction conditions . Additionally, the synthesis of 3-amino-6-(p-methylphenoxy)isoquinoline-4-carbaldehyde and its subsequent ring annulations to form complex polycyclic systems indicates the potential for "1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde" to undergo similar transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be deduced from related compounds. For example, phenylmercury derivatives of indole compounds exhibit keto enamine structures with strong intramolecular coordination, which can influence their electronic and vibrational spectra, as well as their fluorescence properties . These characteristics are important when considering the applications of "1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde" in various fields, such as materials science or medicinal chemistry.
Scientific Research Applications
-
Phenoxy Acetamide and its Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Phenoxy acetamide and its derivatives (including indole) are studied for their potential as therapeutic candidates . They are used in the design and development of new pharmaceutical compounds .
- Methods of Application : The synthesis of phenoxy oxazolines begins with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids .
- Results or Outcomes : The research aims to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .
-
Benzamide Compounds
- Scientific Field : Organic Chemistry
- Application Summary : Benzamide compounds, which are a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries .
- Methods of Application : The structures of all synthesized compounds were confirmed using IR, 1H NMR, and 13C NMR spectroscopy, and elemental analysis techniques .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Future Directions
properties
IUPAC Name |
1-methyl-2-(3-methylphenoxy)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-6-5-7-13(10-12)20-17-15(11-19)14-8-3-4-9-16(14)18(17)2/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXHYVGYLMKQRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C3=CC=CC=C3N2C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203363 |
Source


|
| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde | |
CAS RN |
338416-84-5 |
Source


|
| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338416-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

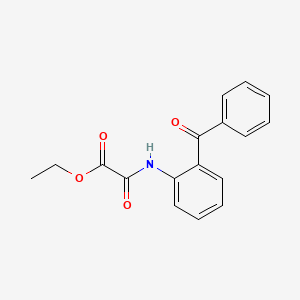
![3-[2-(4-iodophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B1303187.png)
![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)

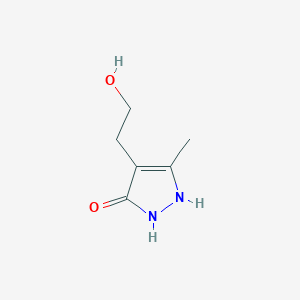
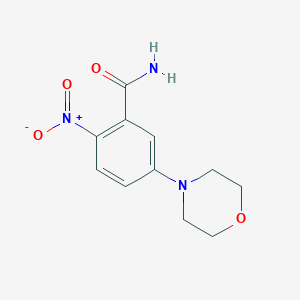
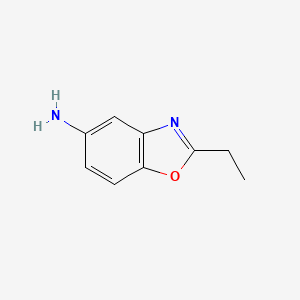

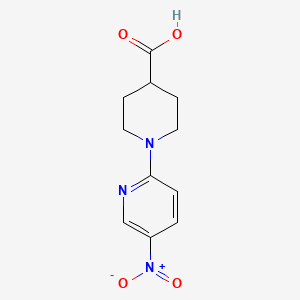
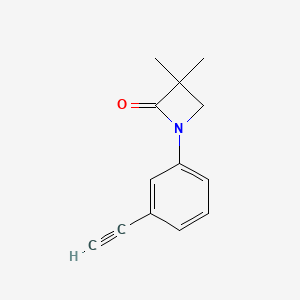
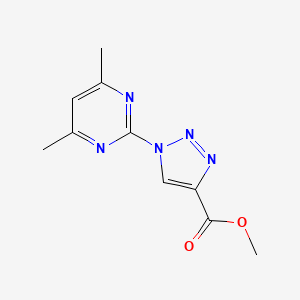
![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol](/img/structure/B1303208.png)
